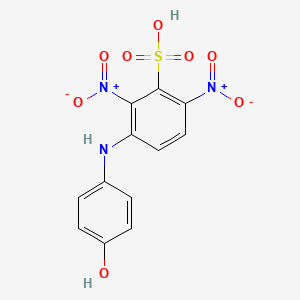
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is a complex organic compound characterized by the presence of a hydroxyphenyl group, amino group, and dinitrobenzenesulphonic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid typically involves the nitration of 4-aminophenol followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the nitration of 4-aminophenol to form 4-nitroaniline. This intermediate is then subjected to further nitration and sulfonation to yield the final product. The process requires careful control of reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like chlorosulfonic acid and sulfur trioxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic group confers significant antioxidative potential, modulating oxidative stress pathways.
Anticancer Activity: The compound exerts its effects by reducing cell viability and suppressing cell migration, potentially through the generation of reactive oxygen species (ROS) and subsequent cellular damage.
相似化合物的比较
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant and anticancer properties.
4-Hydroxyphenylacetic acid: Exhibits similar antioxidative properties and is used in various biological applications.
Uniqueness
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is unique due to its combination of hydroxyphenyl, amino, and dinitrobenzenesulphonic acid moieties, which confer distinct chemical reactivity and biological activity.
生物活性
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors involved in inflammatory and proliferative processes.
Chemical Structure and Properties
The compound features a dinitrobenzene moiety substituted with a hydroxyphenyl amino group and a sulfonic acid group. This unique structure is responsible for its biological activity, which may include inhibition of specific enzymes and modulation of signaling pathways.
Enzyme Inhibition
Research has shown that compounds similar to this compound exhibit significant inhibitory effects on lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids. These enzymes are crucial in the synthesis of leukotrienes, which play a role in inflammation and immune responses.
- Inhibition Mechanism : The compound potentially interacts with the active site of LOXs, preventing the conversion of arachidonic acid into bioactive lipid mediators. This inhibition can lead to reduced inflammation and has implications for treating conditions such as asthma and arthritis.
Anti-Cancer Activity
The compound's structure suggests potential anti-cancer properties. Similar sulfonamide derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.
- Case Study : A study investigating the cytotoxicity of related compounds on breast cancer cell lines demonstrated that specific modifications in the sulfonamide structure could enhance anti-tumor activity. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could minimize side effects.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial activity. The biological evaluation of this compound may reveal similar properties against bacterial strains.
- Research Findings : Preliminary studies indicate that this compound exhibits bacteriostatic effects against gram-positive bacteria, potentially due to interference with folate synthesis pathways. Further exploration into its spectrum of activity is warranted.
Data Tables
属性
CAS 编号 |
94094-80-1 |
|---|---|
分子式 |
C12H9N3O8S |
分子量 |
355.28 g/mol |
IUPAC 名称 |
3-(4-hydroxyanilino)-2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H9N3O8S/c16-8-3-1-7(2-4-8)13-9-5-6-10(14(17)18)12(24(21,22)23)11(9)15(19)20/h1-6,13,16H,(H,21,22,23) |
InChI 键 |
YFPQLLJMKAPUQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















